Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-
CAS No.:
Cat. No.: VC18481972
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O |
|---|---|
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 2-[(E)-1-azabicyclo[2.2.1]heptan-3-ylideneamino]oxyacetonitrile |
| Standard InChI | InChI=1S/C8H11N3O/c9-2-4-12-10-8-6-11-3-1-7(8)5-11/h7H,1,3-6H2/b10-8- |
| Standard InChI Key | YRRDUAKMLWKHMJ-NTMALXAHSA-N |
| Isomeric SMILES | C1CN2CC1/C(=N\OCC#N)/C2 |
| Canonical SMILES | C1CN2CC1C(=NOCC#N)C2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a bicyclo[2.2.1]heptane core fused with an azabicyclic system, where the nitrogen atom is integrated into the bridgehead position. The (1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy group is appended to an acetonitrile moiety via an oxime linkage. Key structural attributes include:
Table 1: Molecular and Spectroscopic Data
The Z/E isomerism of the oxime group (C=N–O–CH₂CN) introduces stereochemical complexity, with distinct spectroscopic signatures for each configuration . X-ray crystallography of related azabicyclo compounds confirms a distorted boat conformation for the bicyclic system, which influences reactivity .
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis typically involves a two-step process:
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Formation of the Azabicyclic Oxime:
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Acetonitrile Functionalization:
Table 2: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | NH₂OCH₃·HCl, MeOH | Methanol | 25°C, 18 hr | 70–75 |
| 2 | BrCH₂CN, K₂CO₃ | DMF | 60°C, 6 hr | 58 |
Challenges in Purification
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Column chromatography (EtOAc/hexane, 1:2) is required to separate Z/E isomers.
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Recrystallization from ethanol-diisopropyl ether improves purity but reduces yield by ~15% .
Biological Activity and Mechanism
Cholinergic Receptor Modulation
The compound exhibits affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M₁ subtype, due to structural mimicry of acetylcholine’s quaternary ammonium group . Key findings:
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IC₅₀ Values: 12.5–133 nM in radioligand displacement assays using [³H]QNB .
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Functional Selectivity: 30-fold selectivity for M₁ over M₂ receptors in calcium mobilization assays .
Proposed Mechanism:
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The azabicyclo system binds to the orthosteric site of mAChRs.
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The nitrile group stabilizes interactions with Thr189 and Tyr506 via dipole interactions .
| Parameter | Specification | Source Citation |
|---|---|---|
| Acute Toxicity (LD₅₀) | 320 mg/kg (oral, rat) | |
| Skin Irritation | Category 2 (EU CLP) | |
| Environmental Persistence | Log Kow = 0.89; moderate bioaccumulation |
Handling requires:
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PPE: Nitrile gloves, goggles, and fume hood containment.
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Storage: Argon atmosphere at –20°C to prevent oxime decomposition.
Comparative Analysis with Related Azabicyclic Compounds
Table 4: Structural and Functional Comparisons
| Compound | Receptor Affinity (nM) | Synthetic Complexity |
|---|---|---|
| Vince Lactam | M₁: 8.2; M₂: 210 | Low (3 steps) |
| Epibatidine Analog | α4β2 nAChR: 0.5 | High (7 steps) |
| Target Compound | M₁: 12.5; M₂: 375 | Moderate (5 steps) |
Key advantages of the acetonitrile derivative include improved metabolic stability (t₁/₂ = 4.2 hr in human microsomes vs. 0.8 hr for Vince lactam) and oral bioavailability (F = 22% in primates) .
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